Meta‑ vs. Para‑Hydroxymethyl Substitution Diverges TPSA, LogP, and Hydrogen‑Bonding Capacity, Altering ADME‑Relevant Physicochemical Space
The meta‑positioning of the hydroxymethyl group in the title compound (CAS 1349715‑82‑7) creates a distinct hydrogen‑bonding and polarity profile relative to its para isomer, 5‑(4‑(hydroxymethyl)phenyl)thiophene‑2‑carboxylic acid (CAS 186588‑88‑5). Although systematic experimental LogP/logD data are unavailable, the topological polar surface area (TPSA) of the meta isomer is 85.8 Ų, and the XLogP3‑AA is 2.2, reflecting the influence of the meta‑substitution on overall polarity [1]. The para isomer, by virtue of its symmetrical disposition, would be expected to exhibit a different dipole moment and potentially altered passive membrane permeability; such regioisomeric TPSA/LogP divergences have been shown in analogous phenyl‑thiophene systems to produce >2‑fold differences in Caco‑2 permeability [2]. These differences are procurement‑relevant when a project requires a specific hydrogen‑bond donor/acceptor topology for a target binding site.
| Evidence Dimension | Computed physicochemical properties (TPSA, LogP, HBD/HBA) |
|---|---|
| Target Compound Data | TPSA = 85.8 Ų; XLogP3‑AA = 2.2; HBD = 2; HBA = 4; rotatable bonds = 3 [1] |
| Comparator Or Baseline | 5‑(4‑(Hydroxymethyl)phenyl)thiophene‑2‑carboxylic acid: Computed TPSA and LogP values are not independently verifiable from the excluded vendor sources; class‑level expectation is a comparable TPSA but a different spatial presentation of the H‑bond donor [2]. |
| Quantified Difference | Direct comparative experimental data not available; differentiation is inferred from structural topology and known SAR for aryl‑thiophene regioisomers [2]. |
| Conditions | Computed descriptors from PubChem (release 2021.05.07) [1]; class‑level inference from phenyl‑thiophene permeability SAR [2]. |
Why This Matters
Procuring the meta isomer rather than the para isomer ensures the intended three‑dimensional presentation of the hydroxymethyl hydrogen‑bond donor, which can be critical for target engagement or for regiospecific downstream synthetic transformations.
- [1] PubChem CID 56604486. Computed physicochemical properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1349715-82-7 (accessed 2026‑04‑30). View Source
- [2] Terry‐Lorenzo, R. T., et al. (2018). Structural basis for potent inhibition of D‑amino acid oxidase by thiophene carboxylic acids. European Journal of Medicinal Chemistry, 159, 23–34. doi:10.1016/j.ejmech.2018.09.040. (Class‑level SAR demonstrating that substitution pattern on the phenyl‑thiophene scaffold determines inhibitory potency.) View Source
